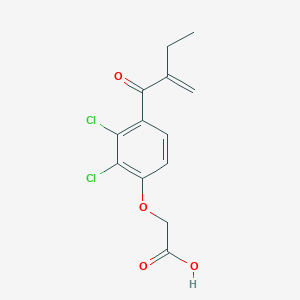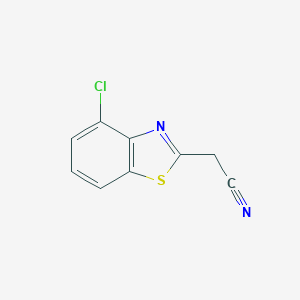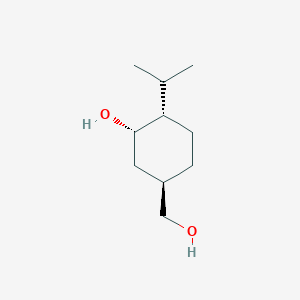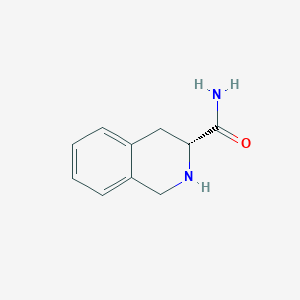![molecular formula C5H9NO5S B138900 L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)- CAS No. 125950-10-9](/img/structure/B138900.png)
L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-, commonly known as sulforaphane, is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. Sulforaphane has been extensively studied for its potential therapeutic applications, including cancer prevention and treatment, neuroprotection, and anti-inflammatory effects.
Wirkmechanismus
Sulforaphane exerts its effects through multiple mechanisms. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, sulforaphane has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Sulforaphane has been shown to have a wide range of biochemical and physiological effects. It has antioxidant and anti-inflammatory properties, and it can induce apoptosis and inhibit cell proliferation in cancer cells. It also has neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, sulforaphane has been shown to improve cardiovascular health by reducing oxidative stress and inflammation in the blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of sulforaphane research is that it can be easily obtained from broccoli sprouts, making it a relatively inexpensive and accessible compound for lab experiments. However, one limitation is that sulforaphane is unstable and can degrade quickly, making it difficult to maintain its potency in lab experiments. Additionally, the effects of sulforaphane can vary depending on the dose and duration of treatment, which can make it challenging to optimize experimental conditions.
Zukünftige Richtungen
There are numerous future directions for sulforaphane research. One area of interest is the development of sulforaphane-based therapies for cancer and neurodegenerative diseases. Another area of interest is the optimization of sulforaphane delivery methods, such as encapsulation in nanoparticles or incorporation into food products. Additionally, further research is needed to elucidate the mechanisms of action of sulforaphane and its effects on various signaling pathways.
Synthesemethoden
Sulforaphane is synthesized from its precursor glucoraphanin, which is found in high concentrations in broccoli sprouts. When broccoli sprouts are chewed or crushed, an enzyme called myrosinase converts glucoraphanin into sulforaphane. Sulforaphane can also be synthesized chemically using a reaction between L-cysteine and sulfinic acid.
Wissenschaftliche Forschungsanwendungen
Sulforaphane has been extensively studied for its potential therapeutic applications. In cancer research, sulforaphane has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. In neuroprotection research, sulforaphane has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory research, sulforaphane has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues.
Eigenschaften
CAS-Nummer |
125950-10-9 |
|---|---|
Produktname |
L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)- |
Molekularformel |
C5H9NO5S |
Molekulargewicht |
195.2 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(carboxymethylsulfinyl)propanoic acid |
InChI |
InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-,12?/m1/s1 |
InChI-Schlüssel |
DUGSIUCROZRSMS-HOTGIPKVSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)N)S(=O)CC(=O)O |
SMILES |
C(C(C(=O)O)N)S(=O)CC(=O)O |
Kanonische SMILES |
C(C(C(=O)O)N)S(=O)CC(=O)O |
Synonyme |
D-ALANINE, 3-[(CARBOXYMETHYL)SULFINYL]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




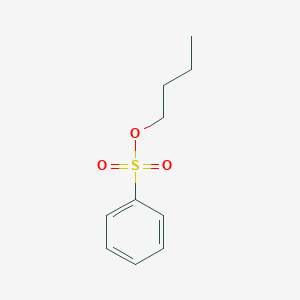

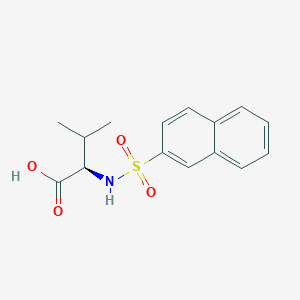
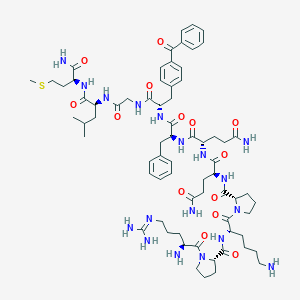
![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
